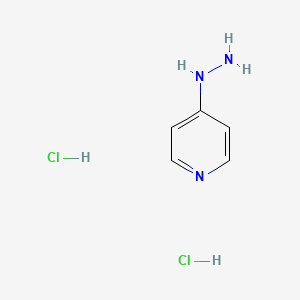
4-Hydrazinopyridine dihydrochloride
Descripción general
Descripción
4-Hydrazinopyridine dihydrochloride is a heterocyclic amine that is commonly used as a medicine . It has a molecular formula of C5H9Cl2N3 . The compound has been shown to be tumorigenic in animals and may also be carcinogenic . It is used as a reaction intermediate .
Synthesis Analysis
The synthesis of hydrazinopyridines, including 4-Hydrazinopyridine dihydrochloride, has been actively investigated over the last 30 years . They can be obtained by several methods, two of which are substitution of halogens by a hydrazino group and reduction of the corresponding diazonium salts . An effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 4-Hydrazinopyridine dihydrochloride consists of a pyridine ring with a hydrazine group attached to the 4-position . The compound has an average mass of 182.051 Da and a mono-isotopic mass of 181.017349 Da .Physical And Chemical Properties Analysis
4-Hydrazinopyridine dihydrochloride is a solid compound . Its melting point is between 212-213 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Bioconjugation
- Field : Biochemistry and Molecular Biology
- Application : 4-Hydrazinopyridine dihydrochloride is used in bioconjugation, which is the chemical linking of two molecules to form a single hybrid, where at least one of the molecules is a biomolecule such as an antibody, protein, or oligonucleotide . The resulting product retains the activity of each component yet also gains a novel function that is not possible with either molecule alone .
- Method : Bioconjugation typically involves adding distinct but complementary functional groups to each of the two biomolecules to enable them to bind to one another . This is achieved through a process known as modification, whereby linkers are attached to amines or thiol groups present on the biomolecules before the biomolecules are mixed together .
- Results : The products featured in this guide have provided scientists with reliable, reproducible, and quantifiable results for many years .
Synthesis of Products Having Biological Activity
- Field : Organic Chemistry
- Application : 4-Hydrazinopyridine dihydrochloride has been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
- Method : Hydrazinopyridines with the general formula Py–NH–NH2 can be obtained by several methods, two of which (substitution of halogens by a hydrazino group and reduction of the corresponding diazonium salts) can be considered the main methods .
- Results : For example, products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
Synthesis of Pyridyl-Containing Azo Dyes
- Field : Organic Chemistry
- Application : 4-Hydrazinopyridine dihydrochloride is used in the synthesis of pyridyl-containing azo dyes . Azo dyes are organic compounds bearing the functional group R−N=N−R’, in which R and R’ can be either aryl or alkyl. Azo dyes are widely used in the textile industry .
- Method : The synthesis of pyridyl-containing azo dyes involves the reaction of 4-Hydrazinopyridine dihydrochloride with a diazonium salt . The reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, THF, DMF, or methylene chloride, in the range of 0-150°C .
- Results : The resulting azo dyes are characterized by their vivid colors and are used extensively in the textile industry .
Synthesis of Hetarylpyridines
- Field : Organic Chemistry
- Application : 4-Hydrazinopyridine dihydrochloride is used in the synthesis of hetarylpyridines . Hetarylpyridines are a type of heterocyclic compound that contain a pyridine ring and another heterocycle .
- Method : The synthesis of hetarylpyridines involves the reaction of 4-Hydrazinopyridine dihydrochloride with a suitable electrophile . The reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, THF, DMF, or methylene chloride, in the range of 0-150°C .
- Results : The resulting hetarylpyridines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Synthesis of Biologically Active Derivatives of Pyridine
- Field : Medicinal Chemistry
- Application : 4-Hydrazinopyridine dihydrochloride is used in the synthesis of biologically active derivatives of pyridine . These derivatives have been found to exhibit anti-inflammatory and antiulcer activity .
- Method : The synthesis of these derivatives typically involves the reaction of 4-Hydrazinopyridine dihydrochloride with various electrophiles . The reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, THF, DMF, or methylene chloride, in the range of 0-150°C .
- Results : The resulting biologically active derivatives of pyridine have shown promising results in preclinical studies, demonstrating anti-inflammatory and antiulcer activity .
Synthesis of Herbicides and Fungicides
- Field : Agricultural Chemistry
- Application : 4-Hydrazinopyridine dihydrochloride is used in the synthesis of herbicides and fungicides . These compounds are used to control unwanted plants and fungi in agricultural settings .
- Method : The synthesis of these herbicides and fungicides typically involves the reaction of 4-Hydrazinopyridine dihydrochloride with various electrophiles . The reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, THF, DMF, or methylene chloride, in the range of 0-150°C .
- Results : The resulting herbicides and fungicides have been found to be effective in controlling unwanted plants and fungi in agricultural settings .
Safety And Hazards
Propiedades
IUPAC Name |
pyridin-4-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYWWASZYKDHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinopyridine dihydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

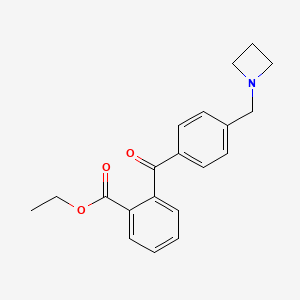
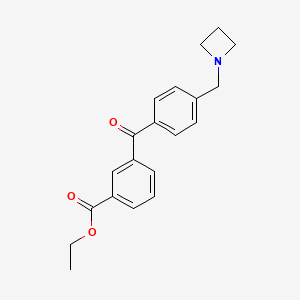
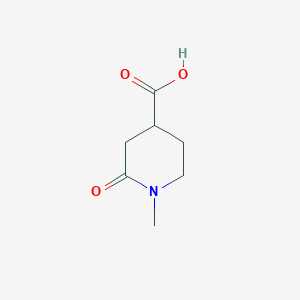
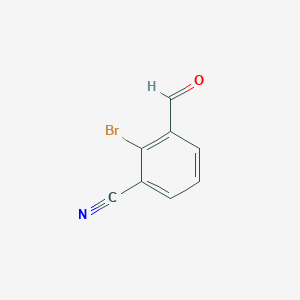
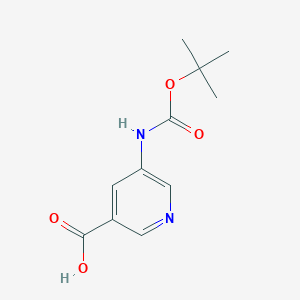
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
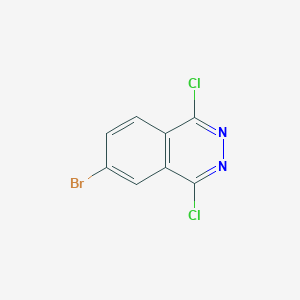
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)
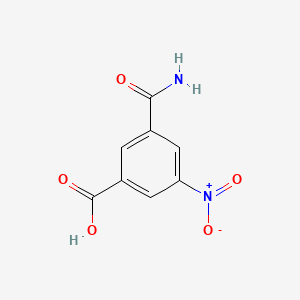
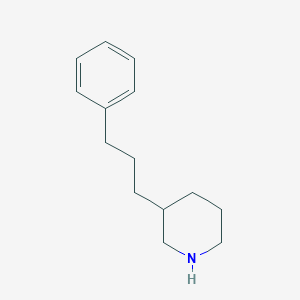


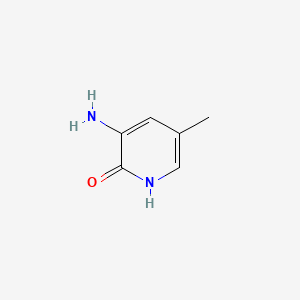
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)